Fmoc-D-Lys-OH
Overview
Description
Fmoc-D-Lys-OH is a building block for short polar peptides containing D-lysine . They are easier to purify when Z-protected, because they become more lipophilic . It is a modified lysine derivative for the preparation of biotin-labeled peptides by Fmoc SPPS .
Synthesis Analysis
Fmoc-Lys (Dmaoc)-OH 1 was synthesized from commercially available Fmoc-Lys (Boc)-OH 2 for the preparation of Dmaoc protected peptide by Fmoc solid phase peptide synthesis (SPPS) . The Lys derivative 2 was esterified using tert-butyl trichloroacetimidate .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as ChemSpider .Chemical Reactions Analysis
Nα-Fmoc-D-lysine is an N-Fmoc-protected form of D-Lysine . D-Lysine is the unnatural isomer of L-Lysine that has the ability to reduce non-enzymatic glycation in vitro . D-Lysine also exists as polypeptide chains of poly-D-lysine, a nonspecific adhesion-promoting molecule that has the potential to be a polymeric drug carrier .Physical and Chemical Properties Analysis
This compound has a molecular weight of 368.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 9 . The Exact Mass and Monoisotopic Mass is 368.17360725 g/mol . The Topological Polar Surface Area is 102 Ų .Scientific Research Applications
Supramolecular Gels and Biomedical Applications
Fmoc-D-Lys-OH, as a functionalized amino acid, plays a crucial role in the formation of supramolecular hydrogels, widely utilized in biomedical applications due to their biocompatible and biodegradable properties. The incorporation of this compound in supramolecular gels, especially when combined with colloidal and ionic silver, enhances their antimicrobial activity. These gels are characterized using various spectroscopic and microscopic techniques (Croitoriu et al., 2021).
Synthesis and Structure Characterization in Polypeptides
This compound is instrumental in the synthesis and structural characterization of polypeptides. The study of these polypeptides provides insights into potential prevention and treatment methods for various diseases. This compound serves as a critical component in simplifying and improving the synthetic methods of polypeptides (Zhao Yi-nan & Melanie Key, 2013).
Peptide Ligation and Solid-Phase Peptide Synthesis
In peptide synthesis, this compound is used for efficient peptide ligation, particularly in solid-phase peptide synthesis. Its ability to be condensed with a peptide thioester without significant side reactions and the ease of reducing the azido group to an amino group post-condensation make it a valuable tool in this field (Katayama et al., 2008).
Novel Semisynthetic Insulin Analogs
This compound is also used in the preparation of novel semisynthetic insulin analogs. The detailed synthetic protocol involving this compound demonstrates its effectiveness in producing new insulin analogs with varying binding affinities to insulin receptors (Žáková et al., 2007).
Radiolabeling in Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of radiolabeled peptides. This application is significant in the development of diagnostic and therapeutic tools (Surfraz et al., 2007).
Antibacterial and Anti-inflammatory Applications
This compound is utilized in the creation of antibacterial and anti-inflammatory materials. Its incorporation in nanoassemblies and resin-based composites showcases its potential in developing biomedical materials with antibacterial capabilities (Schnaider et al., 2019).
Mechanism of Action
Target of Action
Fmoc-D-Lys-OH, also known as Nα-Fmoc-D-lysine, is an N-Fmoc-protected form of D-Lysine . The primary target of this compound is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other substances during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amine group of the amino acid, allowing for the sequential addition of other amino acids without unwanted side reactions . Once the desired peptide sequence has been assembled, the Fmoc group can be removed, revealing the original amine group .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the conditions of the peptide synthesis process. The Fmoc group is rapidly removed by a base, with an approximate half-life of 6 seconds in a 20% piperidine solution . The rate of Fmoc group removal and the stability of the resulting peptide can be influenced by factors such as the concentration of the base, the temperature, and the duration of the reaction .
Result of Action
The primary result of the action of this compound is the protection of the amine group during peptide synthesis, allowing for the controlled assembly of peptide sequences . This enables the synthesis of complex peptides with a high degree of precision and accuracy .
Action Environment
The action of this compound is highly dependent on the environment in which it is used. Factors such as the pH, temperature, and the presence of other reactants can influence the efficiency of the Fmoc protection and deprotection processes . For example, the use of a base is necessary for the removal of the Fmoc group, and the choice of base can affect the rate of deprotection . Similarly, the temperature can influence the rate of the reactions, with higher temperatures generally leading to faster reaction rates .
Safety and Hazards
Fmoc-D-Lys-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Lys-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily due to the presence of the Fmoc group, which serves as a protective group during peptide synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Properties
IUPAC Name |
(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFMPDOFHQWPI-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317516 | |
Record name | Fmoc-D-Lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110990-08-4 | |
Record name | Fmoc-D-Lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110990-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-D-Lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.